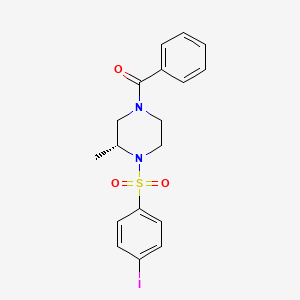

(R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine” is a chemical compound with the molecular formula C18H19IN2O3S . It has a molecular weight of 470.32 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The IUPAC name of this compound is [(3R)-4-(4-iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone . The compound has a defined atom stereocenter count of 1 . The canonical SMILES representation is CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 .Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 66.1Ų . It has a heavy atom count of 25 and a rotatable bond count of 3 . The compound has a formal charge of 0 and an XLogP3 of 3.1 .Wissenschaftliche Forschungsanwendungen

Mass Spectrometry Studies

(R)-1-Benzoyl-4-(4-iodophenyl)sulfonyl-3-methylpiperazine, as part of the broader 1-benzoylpiperazine family, has been studied in the context of mass spectrometry, specifically through electrospray ionization tandem mass spectrometry. Research has focused on the fragmentation patterns of these compounds, revealing insights into their structural properties and reactivity. Notably, the benzoyl cation, derived from amide bond cleavage, acts as a hydride acceptor in the gas phase, leading to the loss of benzaldehyde. This finding is critical for understanding the mass spectrometric behavior of benzoyl-containing compounds and can aid in the development of analytical techniques for identifying and characterizing similar structures in complex mixtures (Chai et al., 2017).

Pharmaceutical Research

In pharmaceutical research, analogs of this compound have been synthesized and evaluated for their biological activities. For instance, novel compounds related to 1-(N,O-bis[5-isoquinolinesulfonyl]-N-methyl-L-tyrosyl)-4-phenylpiperazine (KN-62) have been developed, demonstrating potent antagonistic properties in functional assays, such as inhibiting ATP-induced K+ efflux in cells expressing recombinant human P2X7 receptors. These findings highlight the potential of this compound derivatives in the development of new therapeutics targeting specific receptor pathways (Ravi et al., 2001).

Synthesis and Chemical Properties

The synthesis and characterization of compounds containing the N-methylpiperazine moiety, including derivatives of this compound, have been extensively studied. These investigations provide valuable insights into the chemical properties and reactivity of these compounds, which are crucial for their application in various scientific fields, including medicinal chemistry and material science. For example, new carboxylic acid amides incorporating the N-methylpiperazine fragment have been synthesized, expanding the chemical space and potential applications of these molecules (Koroleva et al., 2011).

Heterocyclic Chemistry

Research into heterocyclic chemistry has led to the development of new compounds from the class of 1,2,4-triazole-3-thiones, derived from intramolecular cyclization of acylthiosemicarbazides containing diphenyl sulfone moieties. These studies not only expand the understanding of heterocyclic compound synthesis but also open up possibilities for the discovery of new materials and biologically active molecules with diverse applications (Cretu et al., 2010).

Polymer Science

In the field of polymer science, copolymers of N-acryloyl-N'-methyl piperazine and methyl methacrylate have been synthesized and characterized. These studies contribute to the development of new materials with potential applications in various industries, including healthcare, electronics, and environmental technology. The determination of monomer reactivity ratios in such copolymers is essential for understanding and controlling their properties and performance in specific applications (Gan et al., 1998).

Eigenschaften

IUPAC Name |

[(3R)-4-(4-iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O3S/c1-14-13-20(18(22)15-5-3-2-4-6-15)11-12-21(14)25(23,24)17-9-7-16(19)8-10-17/h2-10,14H,11-13H2,1H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDLPDOULHEQJA-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)